molecular formula C13H11N3 B167629 2-Phenyl-1H-benzoimidazol-5-ylamine CAS No. 1767-25-5

2-Phenyl-1H-benzoimidazol-5-ylamine

Cat. No. B167629
CAS RN: 1767-25-5
M. Wt: 209.25 g/mol
InChI Key: NEWWXWMKZVSLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 2-phenyl-3H-benzimidazol-5-amine .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole core with a phenyl group attached . The InChI representation of the molecule is InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.25 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 54.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 209.095297364 g/mol .

Scientific Research Applications

DNA Interaction and Cellular Applications

  • DNA Minor Groove Binding : Hoechst 33258, a derivative related to the benzimidazole family, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has been utilized in fluorescent DNA staining, chromosome analysis, and flow cytometry, contributing to advancements in plant cell biology and cancer research (Issar & Kakkar, 2013).

Chemical and Material Sciences

  • Optoelectronic Materials : Benzimidazole derivatives have been explored for their application in optoelectronic materials, demonstrating significant potential in the synthesis and application of these derivatives for electronic devices, luminescent elements, and photoelectric conversion elements. This research highlights the incorporation of benzimidazole into π-extended conjugated systems for novel material creation (Lipunova et al., 2018).

Synthetic Chemistry

  • Synthesis of Benzimidazoles and Related Compounds : A review focused on the synthetic utilities of o-phenylenediamines presents various methods developed for the synthesis of benzimidazoles, showcasing their importance in medicinal chemistry and their broad range of biological applications. This includes strategies for creating azolylthiazoles and other derivatives, emphasizing the versatility of benzimidazole as a core structure in synthesizing pharmacologically active compounds (Ibrahim, 2011).

Therapeutic Research and Potential

  • Anticancer Activity : The design and synthesis of new benzimidazole derivatives as potential anticancer agents have been a significant focus, with various derivatives showing promising anticancer properties through mechanisms such as intercalation, alkylating agents, and tubulin inhibitors. This review summarizes the structure-activity relationships and synthetic approaches to benzimidazole derivatives, providing insights into the development of targeted therapeutic agents (Salahuddin et al., 2022).

  • Comprehensive Pharmacological Review : A comprehensive account of the recent progress in pharmacological activities of benzimidazole derivatives outlines their significance as chemotherapeutic agents across various clinical conditions. The review highlights the broad-spectrum pharmacological properties, including antibacterial and antiviral effects, underlining the ongoing research and development of benzimidazole-based therapeutic candidates (Brishty et al., 2021).

properties

IUPAC Name

2-phenyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWWXWMKZVSLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324992
Record name 2-Phenyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-benzoimidazol-5-ylamine

CAS RN

1767-25-5
Record name 1767-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.